molecular formula C19H16O5 B5092426 ethyl 2-[(2-oxo-4-phenyl-2H-7-chromenyl)oxy]acetate

ethyl 2-[(2-oxo-4-phenyl-2H-7-chromenyl)oxy]acetate

Cat. No.: B5092426
M. Wt: 324.3 g/mol
InChI Key: PKOKMUJFGPGZJE-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-oxo-4-phenyl-2H-7-chromenyl)oxy]acetate is a coumarin-derived compound characterized by a chromene (benzopyrone) core substituted with a phenyl group at position 4 and an ethoxycarbonylmethyloxy (-OCH₂COOEt) moiety at position 6. Its molecular formula is C₁₉H₁₆O₅ (MW: 324.33 g/mol). Coumarin derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, which are influenced by substituent patterns on the chromene ring .

Properties

IUPAC Name

ethyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-2-22-19(21)12-23-14-8-9-15-16(13-6-4-3-5-7-13)11-18(20)24-17(15)10-14/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOKMUJFGPGZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-oxo-4-phenyl-2H-7-chromenyl)oxy]acetate typically involves the reaction of 2-oxo-4-phenyl-2H-chromen-7-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-oxo-4-phenyl-2H-7-chromenyl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(2-oxo-4-phenyl-2H-7-chromenyl)oxy]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-[(2-oxo-4-phenyl-2H-7-chromenyl)oxy]acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Type

(a) Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate (CAS 83219-99-2)
  • Structure : Phenyl group at position 3 (vs. 4 in the target compound).
  • Molecular Formula : C₁₉H₁₆O₅ (identical to the target compound).
  • This isomer showed moderate antimicrobial activity in preliminary screens .
(b) Ethyl 2-[2-(4-Methylphenyl)-4-oxochromen-7-yl]oxyacetate (CAS 78298-71-2)
  • Structure : 4-Methylphenyl at position 2 and oxo group at position 4.
  • Molecular Formula : C₂₀H₁₈O₅ (MW: 338.36 g/mol).
  • However, the oxo group at position 4 may reduce stability compared to the 2-oxo configuration in the target compound .
(c) Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
  • Structure : Methyl group at position 4 (vs. phenyl in the target compound).
  • Synthesis Yield : 81–82% (optimized via K₂CO₃-mediated alkylation), higher than earlier methods (40%) .

Ester Group Variations

(a) Benzyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate
  • Structure: Benzyl ester (vs. ethyl) with a 3-phenoxy and 2-methyl substituents.
  • Molecular Formula : C₂₅H₂₀O₆ (MW: 416.43 g/mol).
  • Impact : The benzyl ester increases lipophilicity (logP ~3.5 vs. ~2.8 for ethyl), which may enhance blood-brain barrier penetration but reduce metabolic stability .

Functional Group Modifications

(a) Ethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
  • Structure : Trifluoromethyl at position 2 and 3,4-dimethoxyphenyl at position 3.
  • Molecular Formula : C₂₂H₁₉F₃O₇ (MW: 452.38 g/mol).
  • Impact : The electron-withdrawing trifluoromethyl group and methoxy substituents may enhance binding to enzymes like cyclooxygenase (COX), though this requires validation .
(b) Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate
  • Structure : Oxyacetate group at position 6 (vs. 7).
  • Crystallography : X-ray studies reveal planar chromene rings with C7—O3—C10 (acetate) torsion angles of −177.82°, influencing solubility .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Chromene Positions) Molecular Formula MW (g/mol) Notable Properties Reference
Ethyl 2-[(2-oxo-4-phenyl-2H-7-chromenyl)oxy]acetate 4-Ph, 2-Oxo, 7-OCH₂COOEt C₁₉H₁₆O₅ 324.33 Target compound; moderate bioactivity
Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate 3-Ph, 2-Oxo, 7-OCH₂COOEt C₁₉H₁₆O₅ 324.33 Isomeric; lower thermal stability
Ethyl 2-[2-(4-MePh)-4-Oxo-chromen-7-yl]oxyacetate 2-(4-MePh), 4-Oxo, 7-OCH₂COOEt C₂₀H₁₈O₅ 338.36 Enhanced lipophilicity
Benzyl [(2-Me-4-Oxo-3-PhO-chromen-7-yl)oxy]acetate 2-Me, 3-PhO, 7-OCH₂COOBn C₂₅H₂₀O₆ 416.43 High logP; potential CNS activity
Ethyl {[3-(3,4-diOMePh)-4-Oxo-2-CF₃-chromen-7-yl]oxy}acetate 3-(3,4-diOMePh), 2-CF₃, 4-Oxo, 7-OCH₂COOEt C₂₂H₁₉F₃O₇ 452.38 Electron-deficient; unconfirmed COX inhibition

Research Findings and Implications

  • Synthetic Efficiency : Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate achieves 81–82% yield via optimized K₂CO₃-mediated alkylation, highlighting methodological advancements .
  • Biological Activity : Substitution at position 3 (e.g., phenyl or trifluoromethyl) correlates with enhanced antimicrobial and anti-inflammatory activities in preliminary assays, though position 4-phenyl derivatives show broader solubility .
  • Crystallographic Insights : Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate exhibits a planar chromene ring, with steric effects at position 6 reducing intermolecular π-π stacking compared to position 7 derivatives .

Biological Activity

Ethyl 2-[(2-oxo-4-phenyl-2H-7-chromenyl)oxy]acetate, a compound belonging to the class of flavonoids, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through a reaction involving phenolic compounds and acetic acid derivatives. The structure is characterized by a chromenyl moiety linked to an ethoxyacetate group, which is crucial for its biological properties.

Molecular Formula

  • Molecular Formula : C₁₇H₁₄O₅
  • Molecular Weight : 298.29 g/mol

Biological Activity

The biological activity of this compound has been extensively studied, revealing several pharmacological effects:

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. This compound exhibits significant free radical scavenging activity. In vitro studies have demonstrated its ability to reduce oxidative stress markers, suggesting potential protective effects against oxidative damage in cells.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens. A study evaluated its effectiveness against bacteria and fungi, showing notable inhibition zones in agar diffusion assays. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Pathogen Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways. In animal models of inflammation, the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Case Studies

  • Anticancer Activity : A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results showed that the compound induced apoptosis in breast cancer cells (MCF7), with IC50 values indicating significant potency compared to standard chemotherapeutics .
  • Neuroprotective Effects : Another research highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. It was found to enhance neuronal survival and reduce apoptosis in response to oxidative stress .

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